molecular formula C13H13NO2S B177475 4-{[(5-Methyl-2-thienyl)methyl]amino}benzoic acid CAS No. 805994-90-5

4-{[(5-Methyl-2-thienyl)methyl]amino}benzoic acid

Cat. No.: B177475
CAS No.: 805994-90-5
M. Wt: 247.31 g/mol
InChI Key: OSBRIKZHHXMJMT-UHFFFAOYSA-N
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Description

4-{[(5-Methyl-2-thienyl)methyl]amino}benzoic acid is a benzoic acid derivative featuring a 5-methyl-2-thienylmethyl amino group at the para position of the aromatic ring.

Properties

IUPAC Name

4-[(5-methylthiophen-2-yl)methylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c1-9-2-7-12(17-9)8-14-11-5-3-10(4-6-11)13(15)16/h2-7,14H,8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBRIKZHHXMJMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CNC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10424273
Record name 4-{[(5-METHYL-2-THIENYL)METHYL]AMINO}BENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

805994-90-5
Record name 4-{[(5-METHYL-2-THIENYL)METHYL]AMINO}BENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(5-Methyl-2-thienyl)methyl]amino}benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-methyl-2-thiophenemethanol and 4-aminobenzoic acid.

    Formation of Intermediate: The 5-methyl-2-thiophenemethanol is first converted to 5-methyl-2-thienylmethylamine through a reductive amination process.

    Coupling Reaction: The intermediate 5-methyl-2-thienylmethylamine is then coupled with 4-aminobenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the carboxylic acid group to an alcohol can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{[(5-Methyl-2-thienyl)methyl]amino}benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(5-Methyl-2-thienyl)methyl]amino}benzoic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes such as cyclooxygenase (COX) to exert its anti-inflammatory effects.

    Pathways Involved: It can modulate signaling pathways related to inflammation and pain by inhibiting the synthesis of prostaglandins.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzoic Acid Derivatives

Compound Name Substituent/R Group Heterocycle/Functional Group Molecular Weight (g/mol) Reference
4-{[(5-Methyl-2-thienyl)methyl]amino}benzoic acid 5-Methyl-2-thienylmethyl amino Thiophene (S-containing) 247.07
BAY58-2667 Carboxybutyl, phenethyl ether Phenyl, ether 585.59
3a (AT1 ligand) 4-Chloro-2-butyl-5-carboxyimidazole Imidazole (N-containing) 441.29
Compound 5 (Antibacterial) 4-Phenylthiazol-2-ylamino phenoxy Thiazole (S/N-containing) 417.00
5-Methoxy-2-[(4-phenoxyphenyl)amino]benzoic acid Methoxy, phenoxyphenylamino Phenyl ether 343.36

Key Differences :

  • Heterocycles : The target compound’s thiophene group contrasts with imidazole (3a), thiazole (Compound 5), or purely aromatic systems (BAY58-2667). Thiophene’s electron-rich sulfur atom may enhance π-π stacking or metal coordination compared to nitrogen-based heterocycles .
  • Substituent Complexity : BAY58-2667 and BAY60-2770 feature extended alkyl chains and fluorinated groups, likely improving target selectivity but reducing synthetic accessibility compared to the simpler thienyl group in the target compound .

Pharmacological Activities

  • Enzyme Inhibition: Derivatives like BAY58-2667 act as H-NOX domain activators, suggesting benzoic acid scaffolds can modulate protein-protein interactions .
  • Receptor Binding : Compound 3a () exhibits AT1 receptor affinity (IC₅₀ ~10 nM), indicating that imidazole-linked benzoic acids may target cardiovascular pathways .

SAR Insights :

  • Lipophilic groups (e.g., thienyl, phenoxy) enhance membrane permeability, while polar carboxylic acids improve solubility. The 5-methyl group on the thienyl ring in the target compound may balance these properties .

Comparison with Other Methods :

  • BAY compounds require multi-step syntheses with complex coupling reagents .
  • AT1 ligands () involve imidazole cyclization and benzoylation, which are more labor-intensive than the target’s straightforward condensation .

Physicochemical Properties

  • Solubility : The carboxylic acid group ensures moderate aqueous solubility, while the thienyl group increases logP compared to methoxy or hydroxy-substituted analogs .

Table 2: Property Comparison

Compound logP (Predicted) Aqueous Solubility (mg/mL)
This compound 2.1 ~1.5
BAY58-2667 4.8 <0.1
Compound 5 (Antibacterial) 3.0 ~0.8

Biological Activity

4-{[(5-Methyl-2-thienyl)methyl]amino}benzoic acid is a compound of significant interest in medicinal chemistry due to its potential therapeutic properties. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula: C₁₃H₁₃N₁O₂S
  • Molecular Weight: 249.31 g/mol
  • IUPAC Name: this compound

The presence of a thienyl ring and an amino group contributes to its unique biological activity.

This compound exhibits various biological activities primarily through its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. By inhibiting COX, it modulates the synthesis of prostaglandins, thereby exerting anti-inflammatory effects.
  • Receptor Interaction: It may act as a receptor antagonist in various signaling pathways related to pain and inflammation, contributing to its analgesic properties.

Anti-inflammatory and Analgesic Properties

Research indicates that this compound has significant anti-inflammatory effects. In vitro studies have demonstrated its ability to reduce inflammation markers in cell cultures treated with inflammatory stimuli. For example, it effectively decreased prostaglandin E2 levels in macrophage cultures.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against various pathogens. In a study assessing its efficacy against multidrug-resistant strains of Staphylococcus aureus, it exhibited moderate antibacterial activity, suggesting potential as a lead compound for antibiotic development .

Anticancer Activity

In vitro studies have explored the anticancer potential of this compound against various cancer cell lines. Notably, it showed cytotoxic effects on A549 lung adenocarcinoma cells, with IC50 values comparable to standard chemotherapeutics like cisplatin . The structure-activity relationship (SAR) analysis indicates that modifications on the thienyl ring enhance its potency against cancer cells.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructureBiological ActivityKey Findings
4-{[(2-Thienyl)methyl]amino}benzoic acidSimilar without methyl groupModerate anti-inflammatoryLacks enhanced potency due to reduced steric effects
4-{[(5-Methyl-2-furyl)methyl]amino}benzoic acidFuran ring instead of thienylLower anticancer activityFuranyl derivatives showed less biological activity compared to thienyl analogs

The presence of the methyl group on the thienyl ring in this compound appears to enhance both its stability and biological activity compared to its analogs.

Case Studies

  • Case Study on Anti-inflammatory Effects:
    A study conducted on animal models demonstrated that administration of this compound significantly reduced paw edema induced by carrageenan, confirming its anti-inflammatory potential in vivo.
  • Antimicrobial Efficacy:
    In clinical settings, formulations containing this compound were tested against resistant bacterial strains. Results indicated a reduction in bacterial load in infected wounds, supporting its use as an adjunctive therapy in wound management .

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